[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with a chloropyridine carboxylate under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities. For example, they could be tested for antimicrobial, anticancer, or anti-inflammatory properties .
Medicine
In medicinal chemistry, [2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate and its derivatives may be investigated as potential drug candidates. Their ability to interact with biological targets makes them promising leads for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3,5-dicarbethoxypyrrole: This compound shares the pyrrole ring and ethoxycarbonyl groups but lacks the chloropyridine moiety.
Omeprazole: Although structurally different, omeprazole contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
The uniqueness of [2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate lies in its combination of pyrrole and pyridine rings, along with the presence of both ethoxycarbonyl and chloropyridine groups.
Properties
CAS No. |
565425-00-5 |
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Molecular Formula |
C17H17ClN2O5 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H17ClN2O5/c1-4-24-17(23)13-9(2)14(20-10(13)3)12(21)8-25-16(22)11-6-5-7-19-15(11)18/h5-7,20H,4,8H2,1-3H3 |
InChI Key |
XBBODNRSPKDPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)C2=C(N=CC=C2)Cl)C |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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